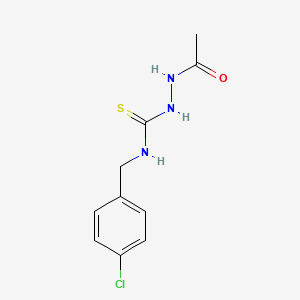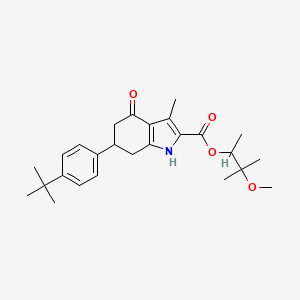
2-acetyl-N-(4-chlorobenzyl)hydrazinecarbothioamide
説明
2-acetyl-N-(4-chlorobenzyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H12ClN3OS and its molecular weight is 257.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.0389609 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Research demonstrates that derivatives of 2-acetyl-N-(4-chlorobenzyl)hydrazinecarbothioamide exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria. Synthesis and QSAR studies of thiosemicarbazides, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles derivatives have shown potential as antibacterial agents, with structural modifications enhancing their hydrophobic or steric bulk characteristics, thereby increasing their effectiveness against strains like S. aureus and E. coli (Desai et al., 2008).
Analytical Chemistry and Sensing
The compound and its related structures have found applications in analytical chemistry, particularly in the detection of hazardous substances. A study presented the design of a near-infrared (NIR) fluorescence probe based on the structural framework of this compound for the selective and sensitive detection of hydrazine, a toxic environmental pollutant. This probe demonstrated rapid, selective sensing capabilities, with potential applications in biological and environmental sciences (Zhang et al., 2015).
Organic Synthesis
Derivatives of this compound have been synthesized and studied for their potential in organic synthesis, providing valuable insights into the creation of novel compounds with varied biological activities. For instance, research into the synthesis of arylidene-hydrazinyl-thiazolines and their precursors highlighted their characterization through spectroscopic methods and mass spectrometry, offering pathways for the development of new compounds with specific properties (Ramadan, 2019).
Corrosion Inhibition
The application of this compound derivatives as corrosion inhibitors has been explored, indicating their efficiency in protecting steel in hydrochloric acid solutions. Studies have shown that these compounds act as mixed-type inhibitors, adhering to the Flory–Huggins adsorption isotherm, thus suggesting their utility in extending the life of metal structures in corrosive environments (Nataraja et al., 2011).
特性
IUPAC Name |
1-acetamido-3-[(4-chlorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-7(15)13-14-10(16)12-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMYUTVZFRMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide](/img/structure/B4573040.png)
![1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4573041.png)
![2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE](/img/structure/B4573045.png)
![3-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4573048.png)



![N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4573095.png)
![5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline](/img/structure/B4573100.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4573103.png)

![8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4573129.png)
![ethyl 5-benzyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4573141.png)

